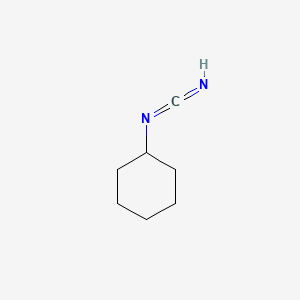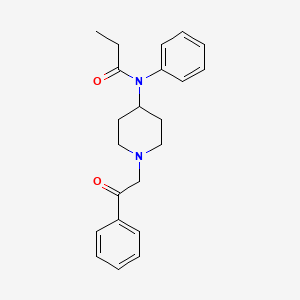
Xylazine-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylazine-d6Hydrochloride is a deuterated form of Xylazine Hydrochloride, a compound primarily used in veterinary medicine as a sedative, muscle relaxant, and analgesic. The deuterated version, Xylazine-d6Hydrochloride, is often utilized in scientific research to study the pharmacokinetics and metabolism of Xylazine due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xylazine-d6Hydrochloride involves the deuteration of Xylazine. The process typically starts with the preparation of Xylazine, which is synthesized through the reaction of 2,6-dimethylaniline with thiourea, followed by cyclization to form the thiazine ring. The deuteration process involves the exchange of hydrogen atoms with deuterium, often using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Xylazine-d6Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically crystallized and purified through recrystallization techniques to achieve the desired level of deuteration.
化学反応の分析
Types of Reactions: Xylazine-d6Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Xylazine-d6Hydrochloride to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of Xylazine-d6Hydrochloride.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Xylazine-d6Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Xylazine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on Xylazine metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
作用機序
Xylazine-d6Hydrochloride exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This leads to the inhibition of presynaptic norepinephrine release, resulting in sedation, muscle relaxation, and analgesia. The compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile.
類似化合物との比較
Medetomidine: Another alpha-2 adrenergic agonist used in veterinary medicine.
Detomidine: Similar in function and used for sedation and analgesia in animals.
Clonidine: An alpha-2 adrenergic agonist used primarily in human medicine for hypertension.
Uniqueness: Xylazine-d6Hydrochloride is unique due to its deuterated nature, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of Xylazine. The stable isotope labeling allows for precise tracking and analysis in various scientific applications.
特性
分子式 |
C12H17ClN2S |
|---|---|
分子量 |
262.83 g/mol |
IUPAC名 |
N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H/i1D3,2D3; |
InChIキー |
QYEFBJRXKKSABU-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2.Cl |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


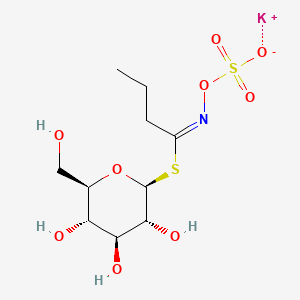

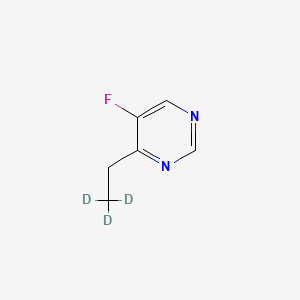
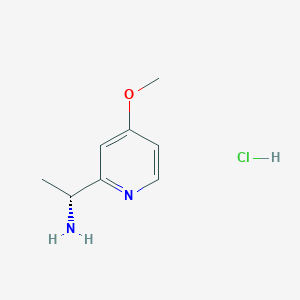

![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
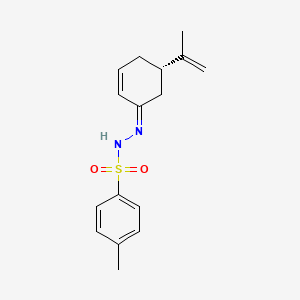

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)

